molecular formula C20H26N2O4S B2367404 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 946363-50-4

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2367404
CAS RN: 946363-50-4
M. Wt: 390.5
InChI Key: RMNCGFPZZBBBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Crystal Structures

  • The study on the title compound, related to gliquidone, discusses its intramolecular and intermolecular hydrogen bonding, contributing to the understanding of crystal structures and molecular interactions (Gelbrich, Haddow, & Griesser, 2011).

Inhibition of Human Carbonic Anhydrases

  • Isoquinolinesulfonamides, including tetrahydroisoquinolin derivatives, have been identified as inhibitors for human carbonic anhydrases, showing selectivity toward therapeutically relevant isozymes. This provides a basis for designing selective inhibitors for specific isoforms associated with various diseases (Mader et al., 2011).

Synthesis of Alkaloids

  • Research on the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile highlights the potential of tetrahydroisoquinoline derivatives in alkaloid synthesis, contributing to the pharmaceutical field (Blank & Opatz, 2011).

Agonist Activity Towards Human Beta3 Adrenergic Receptors

  • Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined for their agonist activity towards human beta3 adrenergic receptors, indicating their potential in developing treatments for metabolic disorders (Parmee et al., 2000).

Antitumor Screening

  • Novel annulated dihydroisoquinoline heterocycles have been synthesized and evaluated for their cytotoxicity, with docking simulation studies providing insights into their mechanism of action against various cancer cell lines. This research contributes to the discovery of potential antitumor agents (Saleh et al., 2020).

properties

IUPAC Name

2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)20-14-17(25-2)7-9-19(20)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNCGFPZZBBBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.